4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
Description
4-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic hybrid compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 1, a methyl group at position 5, and a 2,4-dimethylphenyl-substituted thiazole moiety at position 2. The integration of thiazole and triazole rings confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-9-10-17(14(2)11-13)18-12-25-20(21-18)19-15(3)24(23-22-19)16-7-5-4-6-8-16/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBDKCAKXGLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions. One common method starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate then reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, this amine undergoes a cyclization reaction with phenylacetylene and sodium azide to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains and fungi. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole | E. coli | 10 µg/mL |
| This compound | S. aureus | 8 µg/mL |
These findings suggest that the compound's structure enhances its interaction with microbial targets, leading to effective inhibition of growth.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens. Studies have demonstrated its potential in treating fungal infections resistant to conventional therapies.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Induces S-phase arrest in cancer cells.
- Apoptosis Induction : Upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins.
- Caspase Activation : Activates caspases leading to mitochondrial dysfunction and cell death.
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural applications. It can be used to develop new fungicides that target plant pathogens while minimizing environmental impact.
Case Study 1: Antimicrobial Screening
A study conducted on synthesized derivatives of the compound demonstrated its effectiveness against a range of pathogens. The results highlighted the importance of the thiazole and triazole rings in enhancing antimicrobial activity.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines showed that the compound significantly inhibited cell proliferation and induced apoptosis. This was attributed to its ability to disrupt key signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thiazole Hybrids
Key Observations :
- Halogen vs. Methyl Substituents: Halogenated analogs (e.g., Compounds 4 and 5) exhibit distinct intermolecular interactions (e.g., C–X···π, X = Cl, F) that influence crystal packing and stability .
- Bioactivity : Compound 4 demonstrates antimicrobial activity, attributed to the electron-withdrawing Cl substituent, which may facilitate binding to microbial enzymes . The methyl groups in the target compound could modulate steric hindrance, altering its interaction with biological targets.
Spectroscopic and Crystallographic Insights
- IR/NMR : Thiazole C–S and triazole C–N stretching vibrations (~650 cm⁻¹ and ~1500 cm⁻¹, respectively) are consistent across analogs .
- X-ray Diffraction : Isostructural compounds (e.g., 4 and 5) show planar molecular conformations with deviations only in halogen-substituted aryl groups . The target compound’s 2,4-dimethylphenyl group may induce torsional strain, affecting planarity .
Research Findings and Implications
- Biological Potential: Triazole-thiazole hybrids are explored as enzyme inhibitors (e.g., carbonic anhydrase-II in ) and antimicrobial agents . The target compound’s methyl groups may enhance metabolic stability compared to halogenated analogs.
- Material Science : The crystallinity and packing efficiency of such hybrids make them candidates for optoelectronic materials .
Biological Activity
The compound 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H20N4OS
- Molecular Weight : 376.48 g/mol
- Physical State : Solid at room temperature
- Purity : >95% (HPLC)
The compound features a triazole ring fused with a thiazole moiety and a dimethylphenyl substituent, which contributes to its biological activity.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study highlighted that triazole compounds exhibit significant antibacterial activity due to their ability to inhibit cell wall synthesis and disrupt cellular processes .
Antitumor Activity
Research indicates that compounds featuring thiazole and triazole rings possess notable anticancer properties. For instance, derivatives of triazoles have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assessment
In a recent study, the cytotoxicity of various triazole derivatives was evaluated using the MTT assay. The results showed that compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
This indicates that modifications in the structure can enhance anticancer efficacy .
Antitubercular Activity
The compound's potential against Mycobacterium tuberculosis (Mtb) has been explored in several studies. Triazole derivatives have been shown to selectively inhibit Mtb without affecting non-tuberculous mycobacteria, indicating a targeted therapeutic action .
Key Findings:
- IC50 Values : Compounds similar to the target compound exhibited IC50 values ranging from 2.03 µM to 7.05 µM against Mtb H37Ra.
- Selectivity : No significant activity was observed against non-tuberculous strains, suggesting a favorable selectivity profile for Mtb .
Anticonvulsant Activity
Some thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds with specific structural features have shown efficacy in reducing seizure activity in animal models . The presence of electron-donating groups has been linked to enhanced activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituents on Phenyl Ring : The presence of methyl groups at specific positions enhances cytotoxicity.
- Thiazole Integration : The incorporation of thiazole moieties is essential for antimicrobial and anticancer activities.
- Triazole Ring Modifications : Alterations in the triazole ring can significantly impact binding affinity and biological efficacy.
Q & A
Basic: What are the common synthetic routes for this compound, and how are the products characterized?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and coupling. A representative method includes:
- Step 1: Formation of the thiazole ring by reacting 2,4-dimethylphenyl-substituted precursors with thiourea derivatives under reflux in ethanol or THF .
- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours, yielding ~61% after column chromatography .
- Characterization:
Basic: What spectroscopic techniques are critical for confirming the structure, and what discrepancies might arise?
Answer:
- 1H/13C NMR: Essential for mapping proton environments and carbon frameworks. Discrepancies may arise from residual solvents or impurities, requiring repeated measurements in deuterated DMSO or CDCl3 .
- Mass Spectrometry (HRMS): Validates molecular weight. Inconsistent fragmentation patterns can indicate isomeric byproducts .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or regiochemistry (e.g., confirming triazole-thiazole connectivity) .
Advanced: How can synthetic yield be optimized during scale-up?
Answer:
- Catalyst Optimization: Increasing Cu(I) catalyst loading (e.g., 10 mol% CuSO4) enhances azide-alkyne cyclization efficiency .
- Solvent Selection: Polar aprotic solvents like DMF improve solubility of aromatic intermediates, reducing side reactions .
- Purification: Gradient column chromatography (e.g., hexane/ethyl acetate 8:2 to 6:4) minimizes co-elution of structurally similar byproducts .
Advanced: How to resolve contradictions between theoretical and experimental characterization data?
Answer:
- Elemental Analysis Cross-Check: Re-measure C/H/N ratios using combustion analysis to rule out hydration or solvent retention .
- 2D NMR (COSY, HSQC): Assigns overlapping signals (e.g., distinguishing thiazole C4-H from triazole C5-H) .
- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .
Basic: How do structural modifications influence physicochemical properties?
Answer:
- Thiazole Substituents: Electron-withdrawing groups (e.g., -Br at the 4-position) increase lipophilicity (logP >3.5), enhancing membrane permeability .
- Triazole Methyl Groups: Reduce rotational freedom, improving thermal stability (decomposition >250°C) .
- Phenyl Ring Substitution: Para-methoxy groups improve solubility in polar solvents (e.g., 25 mg/mL in DMSO vs. <5 mg/mL for unsubstituted analogs) .
Advanced: How are biological activity and SAR studies designed?
Answer:
- In Vitro Screening: Test against enzyme targets (e.g., α-glucosidase) using kinetic assays (IC50 determination) .
- SAR Workflow:
- Step 1: Synthesize analogs with varied substituents (e.g., -F, -CH3, -OCH3) on the phenyl and thiazole rings .
- Step 2: Correlate activity trends with steric/electronic parameters (Hammett σ values) .
- Step 3: Validate via molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with Tyr158 in α-glucosidase) .
Basic: What are key considerations for stable in vivo formulations?
Answer:
- Solubility Enhancement: Use co-solvents (e.g., Cremophor EL) or cyclodextrin complexes for aqueous administration .
- pH Stability: Avoid formulations below pH 5, where triazole rings may hydrolyze .
- Lyophilization: Prepare freeze-dried powders for long-term storage (2–8°C, <5% degradation over 12 months) .
Advanced: How to integrate computational and experimental data for mechanism elucidation?
Answer:
- Docking Simulations: Predict binding poses (e.g., triazole nitrogen forming π-π stacking with Phe300 in target proteins) .
- MD Simulations: Run 100-ns trajectories to assess complex stability (RMSD <2.0 Å) .
- Experimental Validation: Compare docking-predicted Ki values with surface plasmon resonance (SPR) measurements (e.g., KD = 12 nM vs. predicted 15 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
